[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6R)-6-[[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-4-acetyloxy-16-ethyl-15-[[(2R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate
Description
Contextualization of Tylvalosin within Macrolide Antibiotic Research
Macrolide antibiotics are characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. This class of antibiotics is widely used in both human and animal healthcare due to their effectiveness against Gram-positive bacteria, mycoplasmas, and some Gram-negative bacteria frontiersin.orgnih.gov. Macrolides exert their antibacterial effect by reversibly binding to the 23S rRNA of the 50S ribosomal subunit, thereby inhibiting bacterial protein synthesis wikipedia.orgtoku-e.comchemicalbook.com.
Tylvalosin belongs to the 16-membered ring macrolides, a subgroup that also includes important veterinary antibiotics like tylosin (B1662201) and tilmicosin (B555) nih.govmdpi.com. Research into macrolides continues to evolve, with the development of semi-synthetic derivatives aiming for improved pharmacokinetic properties, expanded spectrum of activity, and reduced potential for resistance development nih.gov.
Historical Development and Semisynthetic Derivation of Tylvalosin
Tylvalosin is a semi-synthetic macrolide antibiotic derived from tylosin, a natural fermentation product of Streptomyces fradiae wikipedia.orgresearchgate.netcabidigitallibrary.org. Tylosin itself is a mixture of four major components, with tylosin A being the predominant one wikipedia.org. Tylvalosin is synthesized by specific structural modifications of tylosin, specifically by changing the 3-acetyl-4'-isovaleryl group to an acetylisovaleryl tylosin tartrate group mdpi.comfrontiersin.orgfrontiersin.orgnih.gov. This chemical modification results in a compound with enhanced properties compared to its parent molecule fengchengroup.com.
The development of tylvalosin represents an effort to create a new generation of macrolides with potentially improved efficacy and a favorable resistance profile fengchengroup.comcabidigitallibrary.org. The synthesis can involve bioconversion processes using microorganisms like Streptomyces thermotolerans with tylosin as the substrate researchgate.net. The resulting product, often used in the form of tylvalosin tartrate, is then subjected to purification and characterization processes researchgate.net.
Significance of Tylvalosin in Contemporary Veterinary Antimicrobial Research
Tylvalosin holds significant importance in contemporary veterinary antimicrobial research due to its broad spectrum of activity and its efficacy against key veterinary pathogens. It is primarily used to treat respiratory and enteric bacterial infections in swine and poultry mdpi.comnih.gov.
Research has demonstrated tylvalosin's activity against a range of Gram-positive bacteria (such as Staphylococcus and Streptococcus species), certain Gram-negative organisms, and importantly, mycoplasmas mdpi.comnih.gov. Mycoplasma infections, particularly Mycoplasma gallisepticum and Mycoplasma hyopneumoniae, are major contributors to economic losses in the poultry and swine industries, respectively mdpi.comekb.eg. Studies have shown that tylvalosin exhibits low minimum inhibitory concentrations (MICs) against Mycoplasma gallisepticum and Mycoplasma synoviae, indicating potent efficacy mdpi.comnih.govcabidigitallibrary.org. For instance, research reported an MIC50 value of 0.0098 µg/mL for tylvalosin against Mycoplasma gallisepticum, highlighting its effectiveness compared to other antimicrobials mdpi.com.
Beyond its direct antimicrobial effects, research has also explored the immunomodulatory properties of tylvalosin. Studies indicate that tylvalosin can possess anti-inflammatory, antioxidant, and immunomodulatory effects on porcine leukocytes mdpi.comfrontiersin.org. It has been shown to increase macrophage phagocytic activity and reduce the expression of pro-inflammatory cytokines frontiersin.orgmdpi.commdpi.com. These properties contribute to its significance in managing complex respiratory diseases in animals frontiersin.orgmdpi.com.
Furthermore, recent research has investigated the potential antiviral effects of tylvalosin, particularly against Porcine Reproductive and Respiratory Syndrome Virus (PRRSV), a significant pathogen in swine frontiersin.orgmdpi.com. Studies have indicated that tylvalosin can inhibit PRRSV replication in vitro and in vivo, potentially by interfering with multiple stages of the viral life cycle mdpi.comresearchgate.net. This expanding area of research underscores the multifaceted therapeutic potential of tylvalosin beyond its traditional antibacterial role frontiersin.orgmdpi.com.
Research findings on the efficacy of tylvalosin against specific pathogens are often presented through in vitro susceptibility data, such as MIC values. The following table provides illustrative data points from research on tylvalosin's activity against relevant veterinary pathogens:
| Pathogen | Tylvalosin MIC Range (µg/mL) | Citation |
| Mycoplasma gallisepticum | 0.0098 (MIC50) | mdpi.com |
| Mycoplasma gallisepticum | 0.062 (MIC50) | mdpi.com |
| Mycoplasma gallisepticum | 0.008 (MIC90) | cabidigitallibrary.org |
| Staphylococcus aureus | 2 | biomol.com |
| Escherichia coli | 128 | biomol.com |
| Pasteurella multocida | 128 | biomol.com |
Note: MIC values can vary depending on the specific strain of the pathogen and the testing methodology used.
Pharmacokinetic studies in various animal species, such as broiler chickens, provide crucial data on the absorption, distribution, metabolism, and excretion of tylvalosin, informing its effective use in veterinary practice mdpi.comnih.gov. For example, studies in broiler chickens have investigated the pharmacokinetics following intravenous and oral administration at different doses, revealing information about plasma concentrations, half-lives, and bioavailability mdpi.comnih.gov.
Structure
2D Structure
Properties
CAS No. |
63409-12-1 |
|---|---|
Molecular Formula |
C53H87NO19 |
Molecular Weight |
1042.3 g/mol |
IUPAC Name |
[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6R)-6-[[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-4-acetyloxy-16-ethyl-15-[[(2R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate |
InChI |
InChI=1S/C53H87NO19/c1-16-38-36(26-65-52-49(64-15)48(63-14)44(60)31(7)67-52)22-28(4)17-18-37(57)29(5)23-35(19-20-55)46(30(6)39(69-34(10)56)24-41(59)70-38)73-51-45(61)43(54(12)13)47(32(8)68-51)72-42-25-53(11,62)50(33(9)66-42)71-40(58)21-27(2)3/h17-18,20,22,27,29-33,35-36,38-39,42-52,60-62H,16,19,21,23-26H2,1-15H3/b18-17+,28-22+/t29-,30+,31-,32-,33+,35+,36-,38-,39-,42+,43-,44-,45-,46-,47-,48?,49?,50+,51+,52-,53-/m1/s1 |
InChI Key |
KCJJINQANFZSAM-FIECXVFYSA-N |
Isomeric SMILES |
CC[C@@H]1[C@H](/C=C(\C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)/C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC |
Canonical SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)OC(=O)C)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC |
Appearance |
Solid powder |
boiling_point |
1005.4±65.0 °C(Predicted) |
Other CAS No. |
63409-12-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aivlosin, Tylvalosin |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Tylvalosin Action
Ribosomal Target Binding and Bacterial Protein Synthesis Inhibition
Tylvalosin, like other macrolide antibiotics, functions as a protein synthesis inhibitor in susceptible bacteria. toku-e.comwikipedia.orgdrugs.comacmeglobal.com This inhibition is achieved through its interaction with the bacterial ribosome. europa.eu
Reversible Binding to the 23S rRNA of the 50S Ribosomal Subunit
The primary mode of action for macrolide antibiotics, including tylvalosin, is the reversible binding to the 23S ribosomal RNA (rRNA) component of the 50S ribosomal subunit in bacteria. toku-e.comwikipedia.orgdrugs.comeuropa.eupoultrydvm.comnoahcompendium.co.ukpipevet.com This binding occurs within the peptide exit tunnel of the ribosome. nih.govupc.edu.penih.gov The 23S rRNA is a crucial functional component of the 50S subunit, forming the peptidyl transferase center which is essential for peptide bond formation during protein synthesis. wikipedia.org Tylvalosin's binding site involves key contact sites within the 23S rRNA, such as nucleotides A2058 and A2059. nih.gov
Consequential Inhibition of Nascent Peptide Elongation
The binding of tylvalosin to the 23S rRNA of the 50S ribosomal subunit leads to the inhibition of bacterial protein synthesis. toku-e.comwikipedia.orgdrugs.compoultrydvm.comnoahcompendium.co.ukpipevet.com Specifically, it prevents the elongation of the nascent peptide chain. drugs.com This occurs by interfering with the translocation process necessary for the growing peptide chain to move through the ribosome. europa.eu Some research suggests that macrolides may also stimulate the dissociation of peptidyl-tRNA from the ribosome, further contributing to the inhibition of protein synthesis. upc.edu.peresearchgate.net This action is generally considered bacteriostatic, meaning it inhibits bacterial growth and reproduction rather than directly killing the bacteria. toku-e.comeuropa.eupoultrydvm.comnoahcompendium.co.ukpipevet.com
Mechanisms of Antiviral Activity
Beyond its antibacterial effects, tylvalosin has also demonstrated antiviral activities, particularly against certain viruses like the Porcine Reproductive and Respiratory Syndrome Virus (PRRSV). mdpi.comnih.govspringermedizin.denih.govresearchgate.netresearchgate.netresearchgate.netfrontiersin.org The mechanisms underlying this antiviral activity are not fully elucidated but appear to involve multiple pathways. mdpi.comnih.govspringermedizin.de
Non-Specific Inhibition of Viral Proliferation
Studies have shown that tylvalosin can non-specifically inhibit viral proliferation both in vitro and in vivo. mdpi.comnih.govspringermedizin.denih.govresearchgate.netresearchgate.net For instance, tylvalosin tartrate has been shown to inhibit PRRSV proliferation in a dose-dependent manner in cell culture models. nih.govspringermedizin.denih.govresearchgate.net This inhibition can occur at multiple stages of the viral life cycle, although the specific stages affected can vary depending on the viral strain. mdpi.com
Research findings on the inhibition of PRRSV proliferation by tylvalosin tartrate in MARC-145 cells at different concentrations are presented below:
| Tylvalosin Tartrate Concentration (µg/mL) | Relative Luciferase Activity (% of untreated) |
| 1 | ~90% (inhibition observed) nih.govspringermedizin.de |
| 40 | ~10% (more than 90% reduction) nih.govspringermedizin.denih.govresearchgate.net |
Tylvalosin may also influence host cell pathways that are relevant to viral replication or the host immune response. nih.govspringermedizin.denih.govresearchgate.netresearchgate.net Transcriptomic analysis has indicated that tylvalosin tartrate can regulate signal transduction, proteolysis, and oxidation-reduction processes, as well as pathways such as PI3K-Akt signaling and FoxO signaling, which may be related to PRRSV proliferation or host innate immunity. nih.govspringermedizin.denih.gov Additionally, tylvalosin has been shown to up-regulate the expression of certain antiviral genes like HMOX1, ATF3, and FTH1. nih.govspringermedizin.denih.govresearchgate.netresearchgate.net
Modulation of Intracellular pH to Disrupt Viral Replication
One proposed mechanism for the antiviral activity of tylvalosin, particularly against PRRSV, involves the modulation of intracellular pH. mdpi.com PRRSV infection, for example, requires a low pH environment within endosomes for successful fusion with endosomal membranes and subsequent replication. mdpi.com Tylvalosin has been reported to be able to raise endosomal pH, which could disrupt this critical low-pH step in the viral replication cycle. mdpi.com
Antimicrobial Spectrum and Efficacy Studies of Tylvalosin
In Vitro Activity Against Diverse Bacterial Pathogens
Tylvalosin has shown in vitro activity against a range of bacterial pathogens.
Gram-Positive Bacterial Isolates
Tylvalosin exhibits potent activity against Gram-positive bacteria, including species of Staphylococcus, Streptococcus, Corynebacterium, and Erysipelothrix. mdpi.comnih.govwikipedia.orgguidetopharmacology.org It has demonstrated improved antibacterial activity against Gram-positive bacteria compared to tylosin (B1662201). guidetopharmacology.orgguidetoimmunopharmacology.org
Gram-Negative Fastidious Bacterial Isolates
While macrolides generally have limited activity against many Gram-negative bacteria, tylvalosin has shown some activity against Gram-negative fastidious bacteria. pharmgate.compharmgate.comnih.govmdpi.comscispace.com This includes activity against certain clinically important genera such as Bordetella, Pasteurella, and Campylobacter. nih.govwikipedia.org
Anaerobic Bacterial Species
Tylvalosin is also active against some anaerobic bacteria. frontiersin.org Studies have indicated moderate to good in vitro activity against anaerobic bacteria, with the exception of the Bacteroides fragilis group and Fusobacterium strains. mdpi.com Specifically, tylvalosin has shown activity against isolates of Brachyspira pilosicoli and Brachyspira hyodysenteriae, as well as some Clostridium and Bacteroides species. frontiersin.org Susceptibility testing against Brachyspira hyodysenteriae isolates showed that 71.7% were susceptible to tylvalosin. researchgate.net
Efficacy Against Key Mycoplasma Species
Tylvalosin is particularly effective against Mycoplasma species. frontiersin.orgmdpi.compharmgate.compharmgate.comscilit.comnih.govmdpi.comwikipedia.orgguidetoimmunopharmacology.org
Mycoplasma hyopneumoniae
Tylvalosin is extremely effective in vitro against Mycoplasma hyopneumoniae. frontiersin.org Studies evaluating the in vitro activity of various antimicrobials against field isolates of M. hyopneumoniae have shown tylvalosin to be highly active. guidetoimmunopharmacology.orgboehringer-ingelheim.comnih.govresearchgate.net The minimal inhibitory concentrations (MICs) and minimal bactericidal concentrations (MBCs) of tylvalosin against Spanish field isolates of M. hyopneumoniae were determined, with MIC50 and MIC90 values of 0.016 and 0.06 µg/ml, respectively. nih.govresearchgate.net This positions tylvalosin as one of the most effective antibiotics tested against these isolates, often second only to valnemulin (B25052). nih.govresearchgate.net The lowest MIC90 value for M. hyopneumoniae US isolates was also reported at ≤0.016 µg/mL for tylvalosin. boehringer-ingelheim.com Tylvalosin has demonstrated higher in vitro antimicrobial activity against M. hyopneumoniae field isolates compared to several other tested antibiotics, including tylosin, tiamulin, and lincomycin (B1675468). nih.govresearchgate.net Efficacy studies in pigs have shown that tylvalosin can significantly reduce mycoplasma-like lung lesions and improve productivity parameters in herds with chronic enzootic pneumonia problems associated with M. hyopneumoniae. nih.govresearchgate.netnih.gov
Mycoplasma gallisepticum
Tylvalosin is also highly effective against Mycoplasma gallisepticum. frontiersin.orgwikipedia.orgtandfonline.comekb.egnih.govnih.govresearchgate.netalexjvs.com In vitro studies have confirmed the susceptibility of M. gallisepticum isolates to tylvalosin, with reported MIC ranges between 0.002 and 0.008 mg/ml for isolates from pheasants. tandfonline.comnih.gov Another study evaluating the in vitro efficacy against field M. gallisepticum isolates from chickens and turkeys found tylvalosin to be the most active antibiotic with low MIC values (0.015 to 0.03 µg/mL). mdpi.com An MIC50 value of 0.0098 µg/mL has also been reported for tylvalosin against M. gallisepticum, indicating greater effectiveness compared to several other antibiotics. mdpi.com In experimental challenge studies in pheasants, tylvalosin treatment significantly reduced clinical signs and the re-isolation/detection of M. gallisepticum. tandfonline.comnih.gov Treatment with tylvalosin has also been shown to improve growth performance and alleviate the severity of chronic respiratory disease induced by M. gallisepticum in broiler chickens. ekb.egalexjvs.com
Mycoplasma synoviae
Mycoplasma synoviae is a significant pathogen in poultry, responsible for infectious synovitis and respiratory diseases, leading to considerable economic losses in the poultry industry. mims.comfishersci.nofishersci.no Studies have shown that tylvalosin is effective against M. synoviae in vitro. mims.commims.comfishersci.nomims.comwikidata.org Research indicates that tylvalosin could be a recommended treatment option for M. synoviae infections. mims.com Oral administration of tylvalosin has been suggested as potentially effective against chronic respiratory diseases caused by M. synoviae in turkeys. mims.com
Comparative Minimum Inhibitory Concentrations (MIC) against Mycoplasma
Tylvalosin has demonstrated low Minimum Inhibitory Concentrations (MICs) against key avian mycoplasma species, including Mycoplasma gallisepticum and Mycoplasma synoviae. fishersci.nomims.commims.comwikidata.org Comparative studies have indicated that tylvalosin possesses among the lowest MIC values against M. synoviae when compared to other macrolide antibiotics. fishersci.no Notably, strains of Mycoplasma gallisepticum that have developed resistance to tylosin have remained sensitive to tylvalosin. fishersci.no
Several studies have reported on the MIC values of tylvalosin in comparison to other antimicrobials against Mycoplasma species. For instance, one study found MIC50 values for tylvalosin against M. synoviae to be ≤0.25 μg/ml. mims.com A more recent study observed low MICs for tylvalosin against both M. synoviae and M. gallisepticum isolates, in contrast to increased MICs seen with tilmicosin (B555) and high MICs with tylosin. wikidata.org Another investigation highlighted that tylvalosin tartrate had the lowest MIC against a field isolate of M. synoviae when compared to a range of other tested antibiotics, including enrofloxacin (B1671348), doxycycline, lincomycin, tilmicosin, tiamulin, amoxicillin, and tylosin tartrate. mims.com
The following table summarizes representative comparative MIC data against Mycoplasma species from available research:
| Antimicrobial | Mycoplasma Species | MIC Range (µg/mL) | Notes | Source |
| Tylvalosin | M. synoviae | ≤0.25 (MIC50) | Against strains from Central/Eastern Europe | mims.com |
| Tylvalosin | M. gallisepticum, M. synoviae | Low MICs | Compared to tilmicosin and tylosin | wikidata.org |
| Tylvalosin tartrate | M. synoviae (field isolate) | Lowest MIC | Compared to several other antibiotics | mims.com |
| Tylvalosin | M. gallisepticum | 0.008 (MIC90) | Against standard strain isolates | fishersci.no |
| Tylosin | M. gallisepticum, M. synoviae | 0.125 - 16 | Higher MICs observed | mims.com |
| Tilmicosin | M. gallisepticum, M. synoviae | 0.00781 - 16 | Varied MICs observed | mims.com |
Note: MIC values can vary depending on the specific Mycoplasma strain, testing methodology, and source of the antimicrobial.
Antiviral Efficacy in Veterinary Models
Beyond its established antibacterial properties, tylvalosin has been investigated for its potential antiviral effects, particularly in the context of veterinary diseases. wikidata.orgfishersci.ca
Inhibition of Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) Replication
Porcine Reproductive and Respiratory Syndrome (PRRS) is a major infectious disease causing significant economic impact on the swine industry globally. wikipedia.orgfishersci.ca Research has demonstrated that tylvalosin can inhibit the replication of Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) both in vitro and in vivo. wikidata.orgfishersci.cafishersci.co.ukfishersci.cawikipedia.orgfishersci.cawikipedia.org
In vitro studies using cell lines such as MARC-145 cells and primary porcine alveolar macrophages (PAMs), the primary target cells for PRRSV, have shown that tylvalosin effectively suppresses viral replication in a dose-dependent manner, with higher concentrations leading to increased inhibition. fishersci.co.ukfishersci.cafishersci.cawikipedia.org Significant reductions in PRRSV proliferation have been observed at concentrations such as 40 µg/mL, resulting in over 90% reduction in proliferation in some cases. fishersci.co.ukfishersci.ca However, tylvalosin does not appear to exert a direct virucidal effect and its antiviral activity is achieved through long-term action on infected cells during the viral proliferation cycle. fishersci.co.ukfishersci.ca
Investigations into the mechanism of action suggest that tylvalosin can interfere with multiple stages of the PRRSV life cycle. wikidata.orgfishersci.cafishersci.cawikipedia.org Studies using different PRRSV strains, such as the NADC30-like and NADC34-like strains, have revealed variations in the effect of tylvalosin at different stages of infection. For instance, tylvalosin demonstrated antiviral activity against all four stages of the NADC34-like strain's infectious cycle in PAMs, but did not affect the adsorption phase of the NADC30-like strain. fishersci.cafishersci.cawikipedia.org Both co-treatment with the virus and post-infection administration of tylvalosin have been shown to significantly inhibit viral replication in PAMs. fishersci.cawikipedia.org
Broader Antiviral Spectrum Investigations
While research has heavily focused on the effects of tylvalosin against PRRSV, investigations into its broader antiviral spectrum and related properties have also been conducted. Tylvalosin has been noted to possess general antiviral activities. wikidata.orgfishersci.cafishersci.ca Studies have explored its effects on different strains of PRRSV, including European and American genotypes, indicating a broader applicability within the context of this specific virus. fishersci.ca Furthermore, research has delved into the immunomodulatory properties of tylvalosin and its influence on host signal transduction pathways and gene expression, mechanisms that could potentially contribute to a wider range of antiviral outcomes or enhance the host's ability to combat viral infections beyond PRRSV. wikidata.orgfishersci.co.ukfishersci.cafishersci.cawikipedia.org Explorations into its effects in models of other infectious agents, such as Toxoplasma gondii and rabies virus-induced inflammation, suggest ongoing investigation into the multifaceted biological activities of tylvalosin. fishersci.ca
Pharmacokinetic and Pharmacodynamic Research of Tylvalosin in Animal Models
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
Compartmental Modeling of Plasma Concentration-Time Dynamics
Pharmacokinetic studies in broiler chickens following intravenous administration of tylvalosin at varying doses (5, 10, and 25 mg/kg) have indicated that the plasma concentration-time curve typically follows a biphasic pattern, best described by a two-compartment open model mdpi.comresearchgate.net. This suggests a rapid distribution phase followed by a slower elimination phase mdpi.comresearchgate.net. The distribution half-life (t1/2α) in chickens across these doses was approximately 0.12–0.13 hours mdpi.com. The elimination half-life (t1/2β) decreased as the dose increased within the 5–25 mg/kg range, from 1.83 ± 2.35 h at 5 mg/kg to 0.63 ± 0.21 h at 25 mg/kg mdpi.com.
In turkeys, following a single intravenous administration of 25 mg/kg, the plasma concentration-time profile was also best described by a two-compartment model frontiersin.orgnih.govinnovareacademics.in. The mean distribution half-life in turkeys was reported as 0.382 hours, and the elimination half-life was 5.71 hours frontiersin.orgnih.gov. Another study in turkeys reported a distribution half-life (t0.5α) of 0.076 hours and an elimination half-life (t0.5β) of 0.788 hours after intravenous injection of 25 mg/kg innovareacademics.in. These differences in elimination half-life between studies in turkeys may be attributable to variations in methodology or the specific turkey population studied innovareacademics.in.
Following oral administration in chickens, the plasma concentration-time curve was best described by a one-compartment open model mdpi.com. The drug was rapidly absorbed, with absorption half-lives (t1/2ka) ranging from 1.03 ± 1.14 h to 1.05 ± 0.38 h for doses between 5 and 25 mg/kg mdpi.com. The elimination half-lives (t1/2e) after oral administration in chickens ranged from 2.40 ± 2.87 h to 1.06 ± 0.38 h across the same dose range mdpi.com.
In turkeys, oral administration of 25 mg/kg resulted in rapid absorption, with an absorption half-life (t1/2ka) of 0.955 hours frontiersin.orgnih.gov. Another study in turkeys reported an absorption half-life (t0.5 ab) of 0.283 hours after oral administration innovareacademics.in.
Interactive Table 1: Pharmacokinetic Parameters of Tylvalosin in Chickens (Intravenous Administration)
| Parameter | Dose (mg/kg) | Mean ± SD (h) | Model | Source |
| t1/2α (h) | 5 | ~0.12-0.13 | Two-compartment | mdpi.comresearchgate.net |
| 10 | ~0.12-0.13 | Two-compartment | mdpi.comresearchgate.net | |
| 25 | ~0.12-0.13 | Two-compartment | mdpi.comresearchgate.net | |
| t1/2β (h) | 5 | 1.83 ± 2.35 | Two-compartment | mdpi.com |
| 10 | 0.86 ± 0.30 | Two-compartment | mdpi.com | |
| 25 | 0.63 ± 0.21 | Two-compartment | mdpi.com |
Interactive Table 2: Pharmacokinetic Parameters of Tylvalosin in Turkeys (Intravenous Administration)
| Parameter | Dose (mg/kg) | Mean ± SD (h) | Model | Source |
| t1/2α (h) | 25 | 0.382 | Two-compartment | frontiersin.orgnih.gov |
| t0.5α (h) | 25 | 0.076 ± 0.0014 | Two-compartment | innovareacademics.in |
| t1/2β (h) | 25 | 5.71 | Two-compartment | frontiersin.orgnih.gov |
| t0.5β (h) | 25 | 0.788 ± 0.107 | Two-compartment | innovareacademics.in |
Interactive Table 3: Pharmacokinetic Parameters of Tylvalosin in Chickens (Oral Administration)
| Parameter | Dose (mg/kg) | Mean ± SD (h) | Model | Source |
| t1/2ka (h) | 5 | 1.03 ± 1.14 | One-compartment | mdpi.com |
| 10 | 1.99 ± 0.92 | One-compartment | mdpi.com | |
| 25 | 1.05 ± 0.38 | One-compartment | mdpi.com | |
| t1/2e (h) | 5 | 2.40 ± 2.87 | One-compartment | mdpi.com |
| 10 | 2.04 ± 0.93 | One-compartment | mdpi.com | |
| 25 | 1.06 ± 0.38 | One-compartment | mdpi.com |
Interactive Table 4: Pharmacokinetic Parameters of Tylvalosin in Turkeys (Oral Administration)
| Parameter | Dose (mg/kg) | Mean ± SD (h) | Model | Source |
| t1/2ka (h) | 25 | 0.955 | NC | frontiersin.orgnih.gov |
| t0.5 ab (h) | 25 | 0.283 ± 0.012 | NC | innovareacademics.in |
| t0.5 el (h) | 25 | 5.309 ± 0.542 | NC | innovareacademics.in |
| Tmax (h) | 25 | 1.293 ± 0.024 | NC | innovareacademics.in |
| Cmax (µg/ml) | 25 | 0.637 ± 0.018 | NC | innovareacademics.in |
*NC: Non-compartmental analysis
Tissue Distribution and Intracellular Accumulation Characteristics, particularly in Phagocytes
Tylvalosin is known for its wide distribution in tissues, with notable concentrations found in the respiratory tract, bile, intestinal mucosa, spleen, kidney, and liver europa.eu. Studies have shown that tylvalosin accumulates effectively within cells, including respiratory and gut epithelial cells, as well as phagocytic cells frontiersin.orgnih.goveuropa.euijmpronline.com. This intracellular accumulation can reach concentrations significantly higher than those in systemic circulation, potentially up to 500 times greater than plasma levels in phagocytes frontiersin.org. This characteristic is considered to contribute to the drug's pharmacodynamic properties frontiersin.org. The high lipophilicity and weakly basic nature of tylvalosin (pKa 7.6) facilitate its passive diffusion into tissues mdpi.com.
Plasma Protein Binding Characteristics
The plasma protein binding of tylvalosin has been reported to be relatively low. In broiler chickens, the in vitro plasma protein binding tendency was found to be 13.00% scialert.net. Similarly, in broiler turkeys, the plasma protein binding percentage was 13% frontiersin.orgnih.gov. This low binding rate suggests that a larger proportion of the drug remains free in the plasma, available for distribution into extravascular compartments and tissues mdpi.com.
Interactive Table 5: Plasma Protein Binding of Tylvalosin
| Species | Plasma Protein Binding (%) | Source |
| Broiler Chickens | 13.00 | scialert.net |
| Broiler Turkeys | 13 | frontiersin.orgnih.gov |
Pharmacokinetic-Pharmacodynamic Modeling and Relationships
Pharmacokinetic-pharmacodynamic (PK/PD) modeling is crucial for optimizing dosing regimens and understanding the relationship between drug exposure and efficacy mdpi.com. While specific detailed PK/PD modeling results for tylvalosin in animal models were not extensively detailed in the provided snippets beyond the simulation of multiple-dose regimens based on single-dose PK data, the importance of such studies is highlighted mdpi.com. For example, simulations in broiler chickens based on a single oral dose of 25 mg/kg suggested that a 6-hour dosing interval could achieve a steady state after the fourth dose mdpi.comresearchgate.net. The efficacy and safety of macrolide antibiotics like tylvalosin are interpreted using their PK/PD data frontiersin.orgnih.gov. Further research into the in vivo PK/PD interactions of tylvalosin is considered essential for promoting rational antibiotic use and improving antimicrobial strategies in poultry production mdpi.com.
Bioavailability Investigations Across Administration Routes and Animal Species
The bioavailability of tylvalosin varies depending on the administration route and animal species. In broiler chickens, the absolute bioavailability after oral administration was found to be relatively low, with values decreasing as the dose increased: 5.92% at 5 mg/kg, 3.56% at 10 mg/kg, and 3.04% at 25 mg/kg mdpi.comresearchgate.net. Another study in normal chickens reported an oral bioavailability of 44.28 ± 0.78% following a single oral administration of 5 mg/kg ijmpronline.com.
In broiler turkeys, the oral bioavailability of tylvalosin at a dose of 25 mg/kg was reported as 53.3% frontiersin.orgnih.gov. However, another study in turkeys reported a lower systemic bioavailability of 33.84% after oral administration of 25 mg/kg innovareacademics.in. Intramuscular administration in turkeys at 25 mg/kg resulted in a systemic bioavailability of 14.06% innovareacademics.in.
Interactive Table 6: Bioavailability of Tylvalosin
| Species | Route of Administration | Dose (mg/kg) | Bioavailability (%) | Source |
| Broiler Chickens | Oral | 5 | 5.92 | mdpi.comresearchgate.net |
| Oral | 10 | 3.56 | mdpi.comresearchgate.net | |
| Oral | 25 | 3.04 | mdpi.comresearchgate.net | |
| Normal Chickens | Oral | 5 | 44.28 ± 0.78 | ijmpronline.com |
| Broiler Turkeys | Oral | 25 | 53.3 | frontiersin.orgnih.gov |
| Turkeys | Oral | 25 | 33.84 | innovareacademics.in |
| Turkeys | Intramuscular | 25 | 14.06 | innovareacademics.in |
Influence of Animal Species and Formulation on Tylvalosin Pharmacokinetic Parameters
The pharmacokinetic characteristics of tylvalosin are significantly influenced by both the animal species and the formulation used researchgate.net. As seen in the previous sections, there are notable differences in parameters such as elimination half-life and bioavailability between chickens and turkeys frontiersin.orgnih.govmdpi.comresearchgate.netinnovareacademics.inijmpronline.com.
Differences in the disposition of macrolides among avian species necessitate thorough preclinical assessment frontiersin.orgnih.gov. For instance, the elimination half-life after intravenous administration differs between broiler chickens and turkeys frontiersin.orgnih.govmdpi.com. Similarly, oral absorption profiles and bioavailability values show variation between these species frontiersin.orgnih.govmdpi.comresearchgate.netinnovareacademics.inijmpronline.com.
While the provided information touches upon different oral formulations being compared in chickens, detailed data on the specific influence of various formulations on pharmacokinetic parameters beyond bioavailability differences were not extensively available in the snippets mdpi.comresearchgate.net. However, the importance of formulation optimization to improve oral bioavailability is recognized mdpi.comresearchgate.net. Strategies such as advanced drug delivery systems or optimizing excipients are suggested for enhancing solubility, dissolution, and uptake mdpi.com.
Compound Names and PubChem CIDs
Strategies for Enhancing Oral Bioavailability and Distribution
Pharmacokinetic studies in various animal models have revealed variability in the oral bioavailability of tylvalosin, highlighting the need for strategies to improve its absorption and distribution. Research in broiler chickens, for instance, has indicated a relatively low absolute oral bioavailability, with reported values of 5.92%, 3.56%, and 3.04% following oral administration at doses of 5, 10, and 25 mg/kg, respectively. mdpi.comnih.govresearchgate.netresearchgate.net This suggests that a significant portion of the orally administered drug may not reach systemic circulation in this species. In contrast, studies in turkeys have shown a higher oral bioavailability, ranging from 33% to 53%. nih.gov Despite the differences in bioavailability between species, tylvalosin is generally noted to be rapidly absorbed and distributed to tissues after oral administration in turkeys. mdpi.comresearchgate.netfrontiersin.org
The observed low oral bioavailability in certain animal models underscores the importance of developing strategies to enhance the oral delivery of tylvalosin. Several approaches have been investigated to address this challenge. One key area of focus is the development of advanced drug delivery systems. These include exploring lipid-based formulations and nanoparticle technologies, which can potentially improve the solubility and dissolution of tylvalosin, thereby enhancing its absorption from the gastrointestinal tract. mdpi.comnih.gov
Optimization of excipients used in formulations is another crucial strategy. The judicious selection of surfactants and absorption enhancers can facilitate drug release and uptake within the gastrointestinal system. mdpi.comnih.gov
Enteric coating technology has also been explored to improve the gastrointestinal absorption rates of tylvalosin formulations. Proprietary enteric coating has been reported to increase absorption rates compared to generic equivalents in some contexts. pmarketresearch.com
Innovative formulation techniques, such as the preparation of enteric amorphous pellets by liquid layering, have demonstrated promising results in enhancing oral bioavailability in vivo. A study showed that tylvalosin tartrate (TAT) enteric amorphous pellets prepared by liquid layering (TAT/EAP-LL) improved oral bioavailability by 1.71 times compared to commercial formulations and 1.47 times compared to enteric pellets (TAT/EP-LL). nih.govresearchgate.net This approach aims to enhance drug stability in the stomach and promote concentration enrichment in the duodenum, leading to improved absorption. nih.govresearchgate.net
The distribution of tylvalosin to target tissues is also a critical aspect of its pharmacokinetic profile. Studies in chickens have shown high concentrations of the drug in the lung and liver. nexusacademicpublishers.comresearcherslinks.com Furthermore, research has indicated intracellular accumulation of tylvalosin in pig and chicken white blood cells, as well as in gut epithelial cell lines like HRT-18 and Caco-2. google.comgoogle.com This intracellular uptake may contribute to the drug's efficacy, particularly against intracellular pathogens.
Further research focusing on optimizing tylvalosin formulations is considered necessary to significantly improve its oral bioavailability and ensure more efficient therapeutic outcomes in various animal species. mdpi.comnih.govresearchgate.netresearchgate.net
Observed Oral Bioavailability in Animal Models
| Animal Species | Dose (mg/kg) | Absolute Oral Bioavailability (%) | Source |
| Broiler Chickens | 5 | 5.92 | mdpi.comnih.govresearchgate.netresearchgate.net |
| Broiler Chickens | 10 | 3.56 | mdpi.comnih.govresearchgate.netresearchgate.net |
| Broiler Chickens | 25 | 3.04 | mdpi.comnih.govresearchgate.netresearchgate.net |
| Turkeys | Not specified range | 33 - 53 | nih.gov |
Improvement in Oral Bioavailability with Enteric Amorphous Pellets (in vivo)
| Formulation | Improvement Factor (vs. Commercial) | Improvement Factor (vs. Enteric Pellets) | Source |
| Tylvalosin Tartrate Enteric Amorphous Pellets (TAT/EAP-LL) | 1.71 times | 1.47 times | nih.govresearchgate.net |
Immunomodulatory and Anti Inflammatory Research of Tylvalosin
Modulation of Pro-Inflammatory Cytokine and Mediator Production
Studies have shown that tylvalosin can significantly impact the production of key pro-inflammatory cytokines and mediators.
Inhibition of Lipopolysaccharide (LPS)-Induced Inflammatory Responses
Tylvalosin treatment has been shown to markedly decrease the levels of several pro-inflammatory cytokines and mediators induced by LPS, a potent inflammatory stimulus. In RAW 264.7 macrophages and in mouse models, tylvalosin reduced levels of IL-8, IL-6, IL-1β, PGE2, TNF-α, and NO nih.govnih.gov. This inhibitory effect was observed in a dose-dependent manner in RAW 264.7 cells pretreated with tylvalosin before LPS stimulation nih.gov. In a mouse model of acute lung injury induced by LPS, tylvalosin administration significantly attenuated tissue injury and reduced the recruitment and activation of inflammatory cells nih.gov. Tylvalosin also lowered elevated phospholipase A2 (PLA2) activity and the increased expression of cPLA2-IVA, p-cPLA2-IVA, and sPLA2-IVE induced by LPS nih.gov.
Suppression of NF-κB Activation Pathways
A key mechanism underlying tylvalosin's anti-inflammatory effects is the suppression of the NF-κB activation pathway nih.govfrontiersin.orgcabidigitallibrary.org. The NF-κB pathway plays a pivotal role in the pathogenesis of LPS-induced acute lung injury and in responses to certain viral infections like Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) nih.gov. Tylvalosin has been shown to attenuate the phosphorylation and degradation of IκBα, an inhibitor protein that keeps NF-κB inactive in the cytoplasm nih.gov. By blocking IκBα phosphorylation and degradation, tylvalosin prevents the translocation of the NF-κB p65 subunit into the nucleus, thereby inhibiting the activation of NF-κB and the subsequent expression of pro-inflammatory genes nih.govnih.gov. This suppression of NF-κB activation contributes to the reduction of pro-inflammatory cytokines and mediators nih.gov.
Cellular Immunomodulation by Tylvalosin
Tylvalosin also influences the behavior and function of immune cells, particularly neutrophils and macrophages.
Induction of Apoptosis in Porcine Neutrophils and Macrophages
Tylvalosin has been found to increase apoptosis in porcine neutrophils and monocyte-derived macrophages in a concentration- and time-dependent manner frontiersin.orgnih.govresearcher.liferesearchgate.net. This induction of apoptosis occurs without altering levels of necrosis, suggesting a pro-resolution rather than pro-inflammatory cytotoxic effect researcher.lifescholaris.ca. This effect is considered beneficial in resolving inflammation, as excessive accumulation and necrotic death of neutrophils can exacerbate inflammatory responses frontiersin.orgnih.gov.
Promotion of Efferocytosis
In addition to inducing apoptosis, tylvalosin promotes the efferocytosis of apoptotic porcine neutrophils by macrophages frontiersin.orgnih.gov. Efferocytosis is the process by which phagocytes, primarily macrophages, clear apoptotic cells biorxiv.orgnih.gov. This process is crucial for the resolution of inflammation as it prevents secondary necrosis of apoptotic cells and promotes the secretion of pro-resolving factors biorxiv.org. Tylvalosin significantly increased levels of efferocytosis in a concentration-dependent manner in studies with porcine macrophages and neutrophils nih.gov.
Induction of Pro-Resolving Lipid Mediators (e.g., Lipoxin A4, Resolvin D1)
Tylvalosin has been shown to actively promote the resolution of inflammation by influencing the production of specialized pro-resolving lipid mediators (SPMs), such as Lipoxin A4 (LXA4) and Resolvin D1 (RvD1). Studies in porcine neutrophils stimulated with Ca2+ ionophore demonstrated that tylvalosin significantly increased the release of both LXA4 and RvD1. frontiersin.orgnih.govfrontiersin.orgresearcher.liferesearchgate.net This effect was associated with an increase in neutrophil phospholipase C activity, an enzyme crucial for releasing arachidonic acid from membrane stores, which serves as a precursor for some lipid mediators. frontiersin.orgnih.govfrontiersin.orgresearcher.liferesearchgate.net
The induction of LXA4 and RvD1 by tylvalosin is considered a key mechanism by which it exerts pro-resolution benefits. frontiersin.orgfrontiersin.orgresearcher.lifescholaris.ca These mediators play a vital role in the natural process of resolving inflammation by promoting the clearance of apoptotic cells (efferocytosis) and inhibiting the production of pro-inflammatory cytokines. frontiersin.orgfrontiersin.org
Research indicates that tylvalosin not only increases pro-resolving mediators but also concurrently inhibits the production of pro-inflammatory lipid mediators like Leukotriene B4 (LTB4) in stimulated neutrophils. frontiersin.orgnih.govfrontiersin.orgresearcher.liferesearchgate.net This dual action contributes to shifting the inflammatory balance towards resolution.
The following table summarizes the effect of tylvalosin on key lipid mediators in porcine neutrophils:
| Lipid Mediator | Effect of Tylvalosin Treatment (vs. Control) |
| Lipoxin A4 (LXA4) | Increased Release |
| Resolvin D1 (RvD1) | Increased Release |
| Leukotriene B4 (LTB4) | Inhibited Production |
Influence on Host Immune Responses in Infectious Models
In porcine models of respiratory disease, including those involving Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) and Mycoplasma hyopneumoniae, tylvalosin has demonstrated the ability to modulate cytokine profiles. researchgate.netfrontiersin.orgnih.govfrontiersin.org It has been shown to reduce the levels of various pro-inflammatory cytokines and chemokines, such as Interleukin-1 alpha (IL-1α), Interleukin-6 (IL-6), Interleukin-8 (IL-8, also known as CXCL-8), Interleukin-12 (IL-12), Tumor Necrosis Factor-alpha (TNF-α), and Leukotriene B4 (LTB4) in both in vitro and in vivo settings. frontiersin.orgnih.govresearcher.liferesearchgate.netresearchgate.netnih.govcabidigitallibrary.orgnih.govfrontiersin.org Conversely, some studies have observed that tylvalosin can influence the levels of other immune mediators, sometimes increasing anti-inflammatory or regulatory cytokines or factors like IFNα, IL-1ra, and MIP-1b in specific contexts. nih.govfrontiersin.org
Beyond cytokine modulation, tylvalosin impacts inflammatory cell function. It has been shown to induce apoptosis (programmed cell death) in porcine neutrophils and macrophages in a concentration- and time-dependent manner, without increasing necrosis. frontiersin.orgnih.govresearcher.liferesearchgate.net This promotion of apoptosis is crucial for the efficient clearance of inflammatory cells by macrophages through efferocytosis, thereby contributing to the resolution of inflammation. frontiersin.orgresearchgate.netscholaris.ca Tylvalosin has been shown to increase efferocytosis of porcine neutrophils by macrophages in a concentration-dependent manner. frontiersin.org
In infectious models, the immunomodulatory actions of tylvalosin contribute to the attenuation of disease severity. For instance, in piglets challenged with PRRSV, tylvalosin treatment has been associated with reduced lung lesions, decreased viral loads in serum and tissues, and alleviation of clinical signs like fever. researchgate.netfrontiersin.orgnih.gov This is partly attributed to its ability to suppress PRRSV-induced NF-κB activation, a key pathway involved in the transcription of pro-inflammatory mediators. frontiersin.orgresearchgate.netfrontiersin.orgnih.gov
Studies using transcriptome analysis in porcine alveolar macrophages (PAMs) have further elucidated the influence of tylvalosin on immune responses during PRRSV infection. frontiersin.orgresearchgate.net These studies indicate that tylvalosin can rescue the expression of certain anti-inflammatory microRNAs (miRNAs) that are downregulated during PRRSV infection and influence the expression of cytokine-related genes, promoting the anti-inflammatory function of PAMs. frontiersin.org The effects on cytoplasmic and nuclear long non-coding RNAs (lncRNAs) suggest complex regulatory mechanisms by which tylvalosin modulates immune responses, potentially impacting cell chemotaxis and efferocytosis-related pathways. frontiersin.org
The influence of tylvalosin on host immune responses in infectious models highlights its potential as a therapeutic agent with dual antimicrobial and immunomodulatory benefits, contributing to improved outcomes in infectious diseases where excessive inflammation plays a significant role in pathogenesis. frontiersin.orgscholaris.cafrontiersin.org
Synthesis, Derivatization, and Analog Development of Tylvalosin
Biosynthetic and Bioconversion Pathways from Tylosin (B1662201)
Tylosin is a natural macrolide antibiotic produced through the fermentation of Streptomyces fradiae. science.govresearchgate.net Tylvalosin is primarily synthesized via the bioconversion of tylosin. This process utilizes microorganisms, notably Streptomyces thermotolerans, with tylosin serving as the substrate. researchgate.netchemicalpapers.comguidetopharmacology.orgguidetopharmacology.orgguidetomalariapharmacology.org
The bioconversion process involves the enzymatic modification of tylosin. Specifically, Streomyces thermotolerans is capable of introducing the acetyl and isovaleryl groups at the 3-OH and 4''-OH positions of tylosin, respectively, leading to the formation of tylvalosin (acetylisovaleryltylosin). researchgate.net
Research has focused on optimizing the conditions for this bioconversion to improve tylvalosin yield. Parameters such as substrate (tylosin) supply rate, pH, dissolved oxygen concentration, and temperature have been investigated in fermentation processes. researchgate.net For instance, an acetyl-isovaleryl tylosin (AIV) concentration of 9.3 g/l was achieved in a 3-l jar fermentor when the pH was controlled at 7.0 and the tylosin supply rate was maintained at 200 mg/l/h after the cell growth phase. researchgate.net This optimized process has been successfully scaled up for industrial production. researchgate.net
Chemical Modification and Semisynthesis Approaches to Tylvalosin
Beyond bioconversion, chemical modification and semisynthesis play a crucial role in obtaining tylvalosin and developing related derivatives. Tylvalosin itself is considered a semisynthetic derivative of tylosin. nih.govfengchengroup.com
Derivation from Tylosin (e.g., acetylisovaleryltylosin tartrate)
The direct derivation of tylvalosin from tylosin involves specific acylation reactions. Tylvalosin is chemically described as 3'-acetyl-4''-O-isovaleryltylosin tartrate. The synthesis typically involves the introduction of an acetyl group at the 3-hydroxyl position and an isovaleryl group at the 4''-hydroxyl position of the tylosin molecule. researchgate.net Common reagents used in these reactions include acetic anhydride (B1165640) and isoamyl chloride.
Selective acylation techniques have been developed to efficiently synthesize 3-O-acetyl-4''-O-isovaleryltylosin directly from tylosin. rsc.org This semisynthetic process involves several steps, including acylation and selective hydroxylation, followed by the formation of the tartaric acid salt to yield acetylisovaleryltylosin tartrate. fengchengroup.com The resulting crude product is then subjected to purification steps, such as acid and alkali recrystallization and silica (B1680970) gel column chromatography, to obtain high-purity tylvalosin. researchgate.netchemicalpapers.com
Data from bioconversion studies highlight the efficiency of microbial methods in producing tylvalosin from tylosin.
| Substrate | Microorganism | Product | Yield (U/mL) | Purification Method | Purity (%) (HPLC) |
| Tylosin | Streptomyces thermotolerans | Tylvalosin | 8148 | Recrystallization, Silica Gel Chromatography | 96.0 |
Synthesis of Novel Tylvalosin and Tylosin Derivatives (e.g., C-20, C-23 modifications)
Efforts in macrolide chemistry extend to the synthesis of novel derivatives of tylosin and tylvalosin with modifications at various positions, including C-20 and C-23, to explore altered biological activities. google.comjst.go.jpnih.govresearchgate.net These modifications aim to develop new antibiotics with potentially improved properties, such as enhanced activity against drug-resistant strains. researchgate.net
Studies have investigated the synthesis of C-20 and C-23 modified derivatives of tylosin-related macrolides. google.comjst.go.jpnih.gov For example, 23-modified derivatives of 5-O-mycaminosyltylonolide (OMT), a tylosin-related macrolide, have shown potent in vitro activity against certain veterinary pathogens. jst.go.jpnih.gov Novel series of tylosin semisynthetic derivatives with modifications at C-20 and C-23 have been designed and synthesized, demonstrating promising antibacterial activities against various bacteria, including multidrug-resistant strains. researchgate.net
Chemical modification techniques have been employed to prepare derivatives such as 20-homo tylosin, 20-nor tylosin, 20-deoxy-19,20-didehydro tylosin, and 2'',3''-didehydro-3''-deoxy tylosin through multi-step procedures. nih.gov
Structure-Activity Relationship (SAR) Studies of Tylvalosin Analogs
Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the tylvalosin and tylosin structures impact their biological activity. These studies guide the rational design of new and more potent derivatives.
Research on tylosin derivatives has shown that the presence of a 4''-acyl group can enhance antibacterial and antimycoplasmal activity, including against some macrolide-resistant strains. researchgate.net Oral administration of 3-acetyl-4''-isovaleryltylosin (tylvalosin) resulted in higher blood levels in mice and rabbits compared to tylosin, correlating with a good therapeutic effect in a Staphylococcus aureus infection model in mice. researchgate.net
SAR studies on 20-deoxo-20-amino derivatives of tylosin-related macrolides have also been conducted to evaluate their activity. jst.go.jp While some 23-modified derivatives of OMT showed potent in vitro activity, their efficacy after oral administration varied. jst.go.jpnih.gov Certain 20-modified derivatives of desmycosin, another tylosin derivative, demonstrated good oral bioavailability in chicks and oral efficacy in experimental infection models. jst.go.jpnih.gov
These studies highlight the importance of specific structural features, such as acylation patterns and modifications at positions like C-20 and C-23, in influencing the activity and pharmacokinetic properties of tylvalosin and its analogs.
Development of Novel Tylvalosin-Related Metal Complexes
The potential for macrolide antibiotics, including tylosin, to form complexes with metal ions has been explored. Tylosin, possessing various donor atoms, can act as a ligand binding metal ions. scirp.org Studies on tylosin complexation with transition metal ions such as Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II) have revealed that coordination preferably occurs with the mycaminose (B1220238) fragment. scirp.org These complexes were synthesized and characterized, with some exhibiting higher activity against certain bacterial and fungal strains compared to tylosin alone. scirp.org For example, complexes of Zn(II) and Cu(II) with tylosin showed low minimum inhibitory concentration (MIC) values against B. cereus. scirp.org
While the direct complexation of tylvalosin with metal ions is an area of ongoing research, the established ability of tylosin to form bioactive metal complexes suggests a potential avenue for developing novel tylvalosin-related compounds with altered or enhanced biological activities through metal coordination. scirp.orgbibliomed.orgekb.eg
Advanced Analytical Methodologies for Tylvalosin Research
Chromatographic Techniques for Detection and Quantification
Chromatographic techniques are fundamental for separating Tylvalosin from complex matrices and quantifying its concentration. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are commonly employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC with ultraviolet detection (HPLC/UV) has been a validated method for quantifying Tylvalosin in biological samples such as pig plasma, turkey plasma, and chicken serum. nih.govfrontiersin.orgresearchgate.netresearchgate.net One validated HPLC method for Tylvalosin quantification in pig plasma utilized a mobile phase composed of a mixture (78:22) of 0.3% formic acid in water and acetonitrile (B52724). nih.govdntb.gov.uaresearchgate.net In this method, Tylvalosin and enrofloxacin (B1671348) (used as an internal standard) were eluted at 14.1 and 5.9 minutes, respectively. nih.govdntb.gov.uaresearchgate.net The method demonstrated linearity in the range of 0.1 to 5 µg/mL, with a limit of detection (LOD) of 0.05 µg/mL and a limit of quantification (LOQ) of 0.1 µg/mL. nih.govdntb.gov.uaresearchgate.net Recoveries ranged from 89.66% to 96.92%. nih.govmdpi.comresearchgate.net
Another modified HPLC method for determining Tylvalosin concentrations in turkey plasma used roxithromycin (B50055) as an internal standard. frontiersin.org Plasma samples were prepared using acetonitrile with 0.1% formic acid for extraction. frontiersin.org The chromatographic separation was achieved using an Agilent TC-C18 column, with detection at a wavelength of 289 nm. frontiersin.org This method showed linearity with a correlation coefficient (r) of 0.995 over a range of 0.019 to 20 µg/mL, an LOD of 0.039 µg/mL, and an LOQ of 0.1 µg/mL. frontiersin.org The average plasma recovery rate was 87.2%. frontiersin.org
HPLC methods have also been developed and validated for the determination of Tylvalosin and its metabolite (3-O-acetyltylosin) residues in chicken tissues like lung, liver, kidney, and muscle. nexusacademicpublishers.com A validated HPLC method for this application used an Agilent C18 column with a mobile phase of 0.02 M ammonium (B1175870) acetate:methanol (30:70 v:v) and UV detection. nexusacademicpublishers.com This method exhibited linearity with correlation coefficients (R²) of 1 and 0.999 for Tylvalosin and 3-O-acetyltylosin standards, respectively, in the range of 0.02 – 10 µg/ml. nexusacademicpublishers.com The LOD and LOQ were 0.01 and 0.03 µg/g, respectively, for both compounds. nexusacademicpublishers.com Recoveries for Tylvalosin in serum and tissues ranged from 96.9% to 102.41%. nexusacademicpublishers.com
Here is a summary of HPLC method parameters and findings:
| Matrix | Detection Method | Mobile Phase | Internal Standard | Retention Time (Tylvalosin) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Citation |
| Pig Plasma | HPLC/UV (DAD) | 0.3% Formic Acid in Water:Acetonitrile (78:22) | Enrofloxacin | 14.1 min | 0.1 - 5 | 0.05 | 0.1 | 89.66 - 96.92 | nih.govdntb.gov.uaresearchgate.net |
| Turkey Plasma | HPLC | Not specified in detail (Acetonitrile + 0.1% FA) | Roxithromycin | Not specified | 0.019 - 20 | 0.039 | 0.1 | 87.2 | frontiersin.org |
| Chicken Tissues | HPLC/UV | 0.02 M Ammonium Acetate:Methanol (30:70) | Not specified | 1.91 min | 0.02 - 10 (µg/ml) | 0.01 (µg/g) | 0.03 (µg/g) | 96.9 - 102.41 | nexusacademicpublishers.com |
Ultra-High Performance Liquid Chromatography (UHPLC)
UHPLC offers improved speed, resolution, and sensitivity compared to conventional HPLC. While the search results specifically mention UHPLC in the context of coupled techniques like UHPLC-MS/MS, one study utilized UHPLC for the analysis of lipid extracts containing Tylvalosin metabolites. frontiersin.orgnih.gov This indicates the applicability of UHPLC for separating Tylvalosin and related compounds, often as a front-end separation technique for mass spectrometry.
Spectrometric Methods for Identification and Structural Characterization
Spectrometric methods are essential for confirming the identity of Tylvalosin and elucidating its chemical structure.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra Performance Liquid Chromatography-Tandem Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS)
LC-MS/MS is a powerful technique used for the quantification and confirmation of Tylvalosin, particularly at trace levels in complex matrices like animal feed and biological samples. nih.govresearchgate.neteuropa.euresearchgate.netfrontiersin.orgsemanticscholar.orglabrulez.com A method utilizing LC-MS/MS has been developed for the determination of 24 antibiotics, including Tylvalosin, in compound feed. europa.eu This method was validated on different LC-MS/MS platforms, demonstrating its effectiveness for detecting Tylvalosin at low mass fraction levels. europa.eu
UPLC-MS/MS has been employed to measure Tylvalosin concentrations in chicken plasma for pharmacokinetic studies. nih.govresearchgate.netresearchgate.net This hyphenated technique provides high sensitivity and selectivity, crucial for analyzing drug concentrations in biological matrices. nih.gov
Ultra Performance Liquid Chromatography tandem quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) has been used for the qualitative analysis and characterization of Tylvalosin. researchgate.netchemicalpapers.com This technique provides high-resolution mass data and fragmentation patterns, aiding in the confirmation of the compound's identity and structural details. researchgate.netchemicalpapers.com
LC-MS/MS methods often involve specific sample preparation steps, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate and concentrate Tylvalosin from the matrix before analysis. researchgate.netfrontiersin.orgsemanticscholar.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a key technique for the structural characterization of Tylvalosin. researchgate.netchemicalpapers.com Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon atoms within the molecule, respectively, allowing for the determination of its complete structure. google.com Analysis of NMR spectra, often in comparison with the spectra of related compounds like tylosin (B1662201), helps in assigning signals and confirming the positions of functional groups, such as acetyl and isovaleryl groups in Tylvalosin. google.com Certificates of analysis for Tylvalosin tartrate often include confirmation of its structure by ¹H NMR. medchemexpress.commedkoo.comlgcstandards.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is another valuable tool for the structural characterization of Tylvalosin. researchgate.netchemicalpapers.com IR spectroscopy provides information about the functional groups present in the molecule based on their characteristic vibrational frequencies. researchgate.netchemicalpapers.com Analysis of the IR spectrum of Tylvalosin can confirm the presence of key functional groups, such as carbonyls, hydroxyls, and ethers, which are part of its macrolide structure. researchgate.netchemicalpapers.comgoogle.com IR spectroscopy has been used in conjunction with NMR and mass spectrometry to confirm the chemical structure of Tylvalosin. researchgate.netchemicalpapers.comgoogle.com
X-ray Single Crystal Diffraction for Structural Elucidation
X-ray single crystal diffraction is a powerful technique considered the gold standard for determining the atomic and molecular structure of crystalline solids mdpi.comnorthwestern.edu. This method involves directing an intense beam of X-rays at a single crystal of the substance and analyzing the resulting diffraction pattern scribd.com. The angles and intensities of the diffracted X-rays provide unique information about the electron densities within the crystal, allowing for the determination of the three-dimensional structure, including the mean position of atoms, covalent bonding, and crystallographic disorder .
For Tylvalosin, X-ray single crystal diffraction has been employed to characterize its crystal structure researchgate.netchemicalpapers.com. This technique provides precise details about the arrangement of atoms in the Tylvalosin molecule and how these molecules pack together in the solid state northwestern.edu. Such structural elucidation is crucial for understanding the compound's physical and chemical properties, which can influence its stability, formulation, and interaction with biological targets. The process typically involves obtaining a suitable single crystal of sufficient size and purity, exposing it to X-rays, measuring the diffraction pattern, and then analyzing the data to build a three-dimensional model of the molecule .
Microbiological Assay Techniques for Bioactivity Assessment
Microbiological assays are essential techniques for evaluating the bioactivity and potency of antibiotics like Tylvalosin dergipark.org.tr. These assays measure the ability of an antibiotic to inhibit the growth of susceptible microorganisms dergipark.org.tr. They are particularly valuable for assessing the biological activity of the compound, which may not always directly correlate with its chemical concentration as determined by other analytical methods.
One common approach for macrolide antibiotics like Tylosin (a related compound to Tylvalosin) is the use of Micrococcus luteus as a reference microorganism nih.gov. M. luteus is often selected due to its sensitivity to this class of antibiotics, rapid growth, and non-pathogenic nature nih.gov. Microbiological assays can be performed using methods such as agar (B569324) diffusion assays, where the antibiotic diffuses from a central point (e.g., a well or disc) into an agar medium inoculated with the test organism, creating a zone of inhibition where bacterial growth is suppressed dergipark.org.tr. The size of the zone of inhibition is proportional to the potency of the antibiotic.
Studies have utilized microbiological assays to determine the activity of purified Tylvalosin. For instance, in one study focusing on the bioconversion, purification, and characterization of Tylvalosin, the activity of the pure product was determined to be 996 U mg⁻¹ using a microbiological assay researchgate.netchemicalpapers.com. This demonstrates the utility of these techniques in quantifying the functional activity of Tylvalosin preparations. Microbiological assays are considered sensitive and cost-effective methods for assessing antibiotic bioactivity and can serve as alternatives or complements to chemical methods dergipark.org.tr.
Validation of Analytical Methods for Biological Matrices (e.g., Pig Plasma)
Accurate and reliable quantification of Tylvalosin in biological matrices, such as pig plasma, is critical for pharmacokinetic studies, residue monitoring, and ensuring the rational use of the antibiotic in veterinary medicine nih.govdntb.gov.uax-mol.com. The validation of analytical methods used for this purpose is a rigorous process that ensures the method is suitable for its intended use. Validation typically involves evaluating parameters such as linearity, sensitivity (limit of detection - LOD and limit of quantification - LOQ), accuracy, precision, recovery, matrix effect, and stability nih.govdntb.gov.uaum.esmdpi.com.
Several analytical methods have been developed and validated for the quantification of Tylvalosin in biological samples. High-Performance Liquid Chromatography (HPLC) coupled with various detectors, including ultraviolet (UV) detection and mass spectrometry (MS/MS), are commonly employed techniques nih.govdntb.gov.uax-mol.comum.esmdpi.comresearchgate.net.
A robust chromatographic method coupled with a UV detector was fully validated for the quantification of Tylvalosin in pig plasma nih.govdntb.gov.uax-mol.commdpi.comresearchgate.net. This method utilized a mixture of 0.3% formic acid in water and acetonitrile as the mobile phase nih.govdntb.gov.uamdpi.comresearchgate.net. Tylvalosin and the internal standard (enrofloxacin were used in one study) were separated and detected nih.govmdpi.comresearchgate.net.
Validation parameters for this HPLC-UV method in pig plasma showed good performance nih.govdntb.gov.uaum.esmdpi.comresearchgate.net. Calibration curves demonstrated linearity over a range of concentrations nih.govmdpi.comresearchgate.net. The accuracy and precision parameters for quality control samples were consistently within acceptable limits nih.govmdpi.comresearchgate.net. Recovery rates, representing the efficiency of the extraction procedure, were also found to be within a satisfactory range nih.govum.esmdpi.comresearchgate.net. The limits of detection (LOD) and quantification (LOQ) were determined, indicating the method's sensitivity for detecting and quantifying Tylvalosin at low concentrations in plasma nih.govum.esmdpi.comresearchgate.net.
Other methods, including HPLC-MS/MS, have also been reported for quantifying Tylvalosin in plasma, offering high sensitivity, although they can be subject to matrix effects researchgate.net. While LC-MS methods generally offer lower LOQs compared to HPLC-UV, they may not be as readily available in all clinical laboratories researchgate.net. Sample preparation techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are often employed to isolate Tylvalosin from the complex biological matrix of plasma before chromatographic analysis researchgate.net.
The validation data for a specific HPLC-UV method in pig plasma is summarized in the table below:
| Validation Parameter | Result | Citation |
| Mobile Phase | 0.3% formic acid in water:acetonitrile (78:22) | nih.govdntb.gov.uamdpi.comresearchgate.net |
| Internal Standard | Enrofloxacin | nih.govmdpi.comresearchgate.net |
| Tylvalosin Retention Time | 14.1 min | nih.govmdpi.comresearchgate.net |
| Internal Standard Retention Time | 5.9 min | nih.govmdpi.comresearchgate.net |
| Calibration Curve Range | 0.1 to 5 μg/mL | nih.govmdpi.comresearchgate.net |
| Accuracy (% error) | < 13.0% | nih.govmdpi.comresearchgate.net |
| Precision (%RSD) | < 13.0% | nih.govmdpi.comresearchgate.net |
| Recovery | 89.66 to 96.92% | nih.govum.esmdpi.comresearchgate.net |
| Limit of Detection (LOD) | 0.05 μg/mL | nih.govum.esmdpi.comresearchgate.net |
| Limit of Quantification (LOQ) | 0.1 μg/mL | nih.govum.esmdpi.comresearchgate.net |
This validated method is considered suitable for routine analysis and pharmacokinetic studies of Tylvalosin in pig plasma nih.govdntb.gov.uaum.es.
Comparative Therapeutic Research of Tylvalosin in Veterinary Animal Models
Comparative Efficacy with Other Macrolide Antibiotics (e.g., Tylosin (B1662201), Tilmicosin)
Research indicates that tylvalosin can demonstrate superior efficacy compared to other macrolides like tylosin in certain veterinary applications. For instance, in field outbreaks of Enzootic Pneumonia (EP) in pigs, multicentre analysis showed that treatment success for pigs treated with tylvalosin was significantly better than for pigs treated with tylosin researchgate.net. Specifically, 13 days after the start of medication, the treatment success rate for tylvalosin-treated pigs was 80.0% compared to 48.7% for tylosin-treated pigs (p = 0.03) researchgate.net.
In vitro studies comparing the minimum inhibitory concentrations (MICs) of various anti-mycoplasma drugs against Mycoplasma gallisepticum (MG) and Mycoplasma synoviae (MS) isolates from chickens have shown that tylvalosin has among the lowest MIC values cabidigitallibrary.org. Tylvalosin at dilutions of 0.001-2 μg/mL exhibited MIC values of 0.001, 0.005, and 0.008 μg/mL against MG strains and 0.2, 0.25, and 0.5 μg/mL against MS strains, which were the lowest values among the antibiotics studied cabidigitallibrary.org. Studies in Japan and the EU have also shown that Mycoplasma gallisepticum strains resistant to tylosin remained sensitive to tylvalosin cabidigitallibrary.org. Additional MIC studies with M. synoviae further supported that tylvalosin had the lowest MIC value compared to other macrolide antibiotics cabidigitallibrary.org.
A study comparing tylvalosin with tylosin for the control of subclinical ileitis in swine demonstrated that tylvalosin was statistically superior to tylosin in improving certain production parameters researchgate.net. Pigs treated with tylvalosin showed a 2-day reduction in age at slaughter, improved homogeneity of weights at slaughter, and a 0.6 point increase in the percentage of lean meat compared to those treated with tylosin researchgate.net.
While macrolides generally have potent activity against Gram-positive bacteria and mycoplasmas, their activity against Gram-negative bacteria is often limited nih.govnih.gov. For Pasteurella multocida, the MIC of tylvalosin for a limited number of strains tested was high (range 64 to >128 µg/ml) europa.eu.
Here is a table summarizing some comparative efficacy data:
| Pathogen | Comparison Drug | Efficacy Measure | Tylvalosin Result | Comparison Drug Result | Significance (p-value) | Source |
| M. hyopneumoniae / EP (Pigs) | Tylosin | Treatment Success Rate | 80.0% | 48.7% | 0.03 | researchgate.net |
| M. gallisepticum (Poultry) | Various Macrolides | MIC Range (µg/mL) | 0.001-0.008 | Higher | Not specified | cabidigitallibrary.org |
| M. synoviae (Poultry) | Various Macrolides | MIC Range (µg/mL) | 0.2-0.5 | Higher | Not specified | cabidigitallibrary.org |
| Lawsonia intracellularis (Pigs) | Tylosin | Age at Slaughter (days) | 194.3 | 196.2 | 0.045 | researchgate.net |
| Lawsonia intracellularis (Pigs) | Tylosin | % Lean Meat at Slaughter | 59.8% | 59.2% | 0.025 | researchgate.net |
Comparative Studies Against Specific Veterinary Pathogen-Induced Diseases
Tylvalosin has been evaluated for its efficacy against key bacterial pathogens in swine and poultry.
Porcine Enzootic Pneumonia (Mycoplasma hyopneumoniae, Pasteurella multocida)
Tylvalosin has demonstrated effectiveness in controlling Porcine Enzootic Pneumonia (EP) caused by Mycoplasma hyopneumoniae, both in single infections and in co-infections with Pasteurella multocida d-nb.infonih.gov. In an M. hyopneumoniae-only challenge study, pigs treated with tylvalosin had significantly lower lung lesion scores compared to untreated control pigs (6.52 vs. 14.97; p < 0.001) researchgate.netd-nb.infonih.gov. In a dual challenge study involving M. hyopneumoniae and P. multocida, tylvalosin treatment resulted in lower lung lesion scores (3.32 vs. 8.37; p < 0.01) and a lower recovery of both bacteria from the lungs compared to the control group (p < 0.01) researchgate.netd-nb.infonih.gov.
While tylvalosin shows good in vitro activity against M. hyopneumoniae with low MIC values (MIC50=0.016 µg/ml, MIC90=0.031 µg/ml), its in vitro activity against P. multocida is limited, with high MIC values europa.eunih.gov. Despite the high in vitro MICs for P. multocida, clinical studies have shown efficacy in reducing the impact of co-infection, suggesting that in vitro data for P. multocida may not fully predict clinical efficacy europa.eunih.gov.
Here is a table summarizing efficacy data against Porcine Enzootic Pneumonia:
| Challenge Model | Efficacy Measure | Tylvalosin Group Result | Control Group Result | Significance (p-value) | Source |
| M. hyopneumoniae only | Lung Lesion Score | 6.52 | 14.97 | < 0.001 | researchgate.netd-nb.infonih.gov |
| M. hyopneumoniae + P. multocida | Lung Lesion Score | 3.32 | 8.37 | < 0.01 | researchgate.netd-nb.infonih.gov |
| M. hyopneumoniae + P. multocida | Bacterial Recovery (Lungs) | Lower | Higher | < 0.01 | researchgate.netd-nb.infonih.gov |
Porcine Proliferative Enteritis (Ileitis caused by Lawsonia intracellularis)
Tylvalosin is approved for veterinary use to treat enteric infections caused by Lawsonia intracellularis . Studies have shown that tylvalosin is effective in controlling Porcine Proliferative Enteropathy (PPE) associated with L. intracellularis nih.govpharmgate.com. In experimentally challenged pigs, tylvalosin treatment significantly reduced the severity of clinical signs and the level of L. intracellularis infection nih.gov. The combined length of intestine with lesions was significantly lower in the treated group compared to the untreated group (183 cm vs. 2847 cm) nih.gov. Almost half of the treated pigs were immunohistochemistry-negative for L. intracellularis compared to only 3.3% of untreated pigs nih.gov.
In a multi-location challenge study, tylvalosin treatment resulted in a statistically significant improvement in clinically-validated gross PPE lesion scores compared to the non-medicated group (p=0.0103) pharmgate.com. While in vitro susceptibility testing for L. intracellularis is challenging due to its intracellular nature, reported intracellular MIC values for tylvalosin against L. intracellularis isolates range from approximately 30 µg/mL to >64 µg/mL pharmgate.comcabidigitallibrary.orgeuropa.eu.
Here is a table summarizing efficacy data against Porcine Proliferative Enteritis:
| Challenge Model | Efficacy Measure | Tylvalosin Group Result | Control Group Result | Significance (p-value) | Source |
| Experimental L. intracellularis | Combined Length of Intestine with Lesions (cm) | 183 | 2847 | Not specified | nih.gov |
| Experimental L. intracellularis | % IHC-negative for L. intracellularis | ~50% | 3.3% | Not specified | nih.gov |
| Experimental L. intracellularis | Gross PPE Lesion Scores | Improved | Worse | 0.0103 | pharmgate.com |
Avian Mycoplasmosis (Mycoplasma gallisepticum, Mycoplasma synoviae)
Tylvalosin is effective against Mycoplasma species in poultry, including Mycoplasma gallisepticum (MG) and Mycoplasma synoviae (MS) frontiersin.orgcabidigitallibrary.org. Studies have shown that tylvalosin treatment can significantly improve growth performance parameters such as increased weight gain and feed utilization efficiency in broiler chickens infected with M. gallisepticum alexjvs.comalexjvs.comekb.eg. It can also alleviate or partially reduce the severity of chronic respiratory disease (CRD) induced by MG alexjvs.comalexjvs.comekb.eg.
As mentioned in Section 9.1, in vitro studies consistently show low MIC values for tylvalosin against both MG and MS isolates, often lower than other macrolides cabidigitallibrary.orgcabidigitallibrary.org. Oral administration of tylvalosin has been suggested to be highly effective for susceptible bacterial diseases in turkeys, including chronic respiratory diseases caused by MG and MS frontiersin.org.
Here is a table summarizing efficacy data against Avian Mycoplasmosis:
| Pathogen | Efficacy Measure | Tylvalosin Group Result | Control Group Result | Significance (p-value) | Source |
| Mycoplasma gallisepticum | Growth Performance (Weight Gain, Feed Efficiency) | Improved | Not Improved | Significant | alexjvs.comalexjvs.comekb.eg |
| Mycoplasma gallisepticum | Severity of CRD | Reduced | Not Reduced | Alleviated/Partially Reduced | alexjvs.comalexjvs.comekb.eg |
| M. gallisepticum, M. synoviae | In vitro MICs (µg/mL) | Low | Higher (for other macrolides) | Not specified | cabidigitallibrary.orgcabidigitallibrary.org |
Efficacy of Combination Therapies and Synergistic Effects
Combinations of tylvalosin with other agents, particularly immunomodulators, have been explored to enhance therapeutic outcomes.
Tylvalosin with Immunomodulators (e.g., Eucalyptus oil, Bromhexine (B1221334), Poria cocos polysaccharides)
Combining tylvalosin with immunomodulators has shown promise in improving its efficacy, particularly in respiratory diseases. Studies have demonstrated that the combination of tylvalosin with eucalyptus oil or bromhexine is more potent in the treatment of Mycoplasmosis in chickens infected with Mycoplasma gallisepticum than each treatment alone alexjvs.comalexjvs.com. These combinations significantly reduced the incidence and severity of clinical signs of CRD and improved growth performance parameters compared to tylvalosin alone alexjvs.comalexjvs.com.
Research has also investigated the combination of tylvalosin with Poria cocos polysaccharides (PCP) against Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) infection in pigs frontiersin.orgfrontiersin.orgresearchgate.netnih.govnih.gov. While PRRSV is a virus, secondary bacterial infections, including those susceptible to tylvalosin, are common and contribute to disease severity researchgate.net. The combination therapy demonstrated enhanced antiviral effects and reduced inflammatory responses compared to either tylvalosin or PCP alone frontiersin.orgfrontiersin.orgresearchgate.netnih.govnih.gov. In pig experiments, this combination had better therapeutic efficacy against PRRSV infection than tylvalosin or PCP alone in attenuating lung lesions, alleviating fever, and suppressing cytokine production frontiersin.orgfrontiersin.orgresearchgate.netnih.govnih.gov. The combination also resulted in a lower virus load in serum and organ tissues compared to tylvalosin or PCP alone frontiersin.orgnih.gov.
Here is a table summarizing efficacy data of tylvalosin in combination therapies:
| Combination Partner | Target Pathogen/Condition | Efficacy Measure | Combination Result | Tylvalosin Alone Result | Significance (p-value) | Source |
| Eucalyptus oil | Mycoplasma gallisepticum | Reduction in Clinical Signs, Improved Growth | More Potent | Less Potent | Significant | alexjvs.comalexjvs.com |
| Bromhexine | Mycoplasma gallisepticum | Reduction in Clinical Signs, Improved Growth | More Potent | Less Potent | Significant | alexjvs.comalexjvs.com |
| Poria cocos polysaccharides | PRRSV infection (Pigs) | Attenuation of Lung Lesions, Alleviation of Fever, Suppression of Cytokines | Better Efficacy | Lesser Efficacy | Significant | frontiersin.orgfrontiersin.orgresearchgate.netnih.govnih.gov |
| Poria cocos polysaccharides | PRRSV infection (Pigs) | Reduction in Virus Load | Lower Virus Load | Higher Virus Load | Significant | frontiersin.orgnih.gov |
Tylvalosin with Other Antimicrobials
Comparative therapeutic research in veterinary animal models has investigated the efficacy of tylvalosin against key pathogens, often in comparison to other commonly used antimicrobials. These studies provide insights into the relative effectiveness of tylvalosin in controlling specific diseases in swine and poultry.
Research in swine has focused on significant conditions such as enzootic pneumonia caused by Mycoplasma hyopneumoniae and porcine proliferative enteropathy (ileitis) caused by Lawsonia intracellularis. In experimental challenge studies with M. hyopneumoniae alone, pigs treated with tylvalosin demonstrated significantly lower lung lesion scores compared to unmedicated control pigs. d-nb.info In a dual challenge model involving M. hyopneumoniae and Pasteurella multocida, tylvalosin treatment also resulted in substantially reduced lung lesion scores and lower recovery rates of both challenge bacteria from the lungs compared to control groups. d-nb.info
Field studies evaluating tylvalosin against Mycoplasma hyopneumoniae in pigs have included comparisons to tylosin. A multicenter analysis in European commercial farms with enzootic pneumonia outbreaks showed that pigs treated with tylvalosin had significantly better treatment success compared to pigs treated with tylosin by injection. d-nb.info Specifically, 13 days after the start of medication, the treatment success rate for the tylvalosin group was 80.0%, while the tylosin group showed a success rate of 48.7%. d-nb.info Metaphylactic administration of tylvalosin also significantly reduced the incidence of new clinical cases compared to unmedicated controls. d-nb.info
Comparative studies have also assessed the in vitro activity of tylvalosin against M. hyopneumoniae field isolates. Tylvalosin has shown high in vitro activity, often ranking among the most effective antibiotics tested. In one study comparing tylvalosin with 19 other antimicrobial agents against Spanish field isolates of M. hyopneumoniae, tylvalosin was the second-most effective after valnemulin (B25052), exhibiting low MIC50 and MIC90 values. nih.gov Tiamulin, tylosin, and lincomycin (B1675468) also showed low MIC values, but resistance to tylosin and spiramycin (B21755) was observed among the tested isolates. nih.gov Among the macrolides tested, tylvalosin demonstrated the best in vitro antimicrobial activity against M. hyopneumoniae field strains. researchgate.net
For porcine proliferative enteropathy caused by Lawsonia intracellularis, tylvalosin has been compared to other treatments, including tylosin. An in vitro study investigating the antimicrobial susceptibility of L. intracellularis field isolates from Korean pig farms found that tylvalosin presented susceptibility with intracellular MICs ranging from 0.5 to 1 µg/mL and extracellular MICs ranging from 2 to 4 µg/mL. cabidigitallibrary.org While enrofloxacin (B1671348) showed the greatest activity in this specific in vitro study, tylvalosin was noted as being effective in controlling proliferative hemorrhagic enteropathy associated with L. intracellularis in pig farms based on previous clinical studies. cabidigitallibrary.org A comparative field trial evaluating tylvalosin against tylosin for the control of subclinical ileitis in swine reported that tylvalosin, given for a shorter period, was effective. researchgate.net Compared to tylosin, the tylvalosin group showed a reduction in age at slaughter and an improvement in the percentage of lean meat. researchgate.net
In poultry, tylvalosin's efficacy has been evaluated against Mycoplasma gallisepticum and Mycoplasma synoviae, key pathogens responsible for respiratory diseases. In vitro studies have indicated that tylvalosin is highly active against M. gallisepticum and M. synoviae isolates, often exhibiting the lowest minimum inhibitory concentration (MIC) values compared to other macrolides like tylosin and tilmicosin (B555), as well as other antibiotic classes such as tetracyclines and lincospectinomycin. frontiersin.orgmdpi.comcabidigitallibrary.orgnih.gov Studies have shown that strains of Mycoplasma gallisepticum resistant to tylosin can remain sensitive to tylvalosin. cabidigitallibrary.org
Comparative research has also explored the efficacy of tylvalosin in combination with other substances. One study in broiler chickens experimentally infected with M. gallisepticum investigated the efficacy of tylvalosin alone and in combination with eucalyptus oil or bromhexine. alexjvs.com The results indicated that the combinations of tylvalosin with either eucalyptus oil or bromhexine were more potent in the treatment of mycoplasmosis than tylvalosin alone, leading to a significant decrease in mortality and improved growth performance. alexjvs.com
The accumulation of antimicrobials in target tissues is a factor in their efficacy. While tilmicosin has shown high intracellular accumulation in lung macrophages (75:1 ratio), tylvalosin also accumulates in these cells, albeit at a lower ratio (12:1) compared to tilmicosin in one in vitro study. huvepharma.com
Here are some data tables summarizing comparative findings:
Table 1: Comparative Efficacy of Tylvalosin vs. Tylosin in Swine Enzootic Pneumonia (Field Study)
| Treatment Group | Treatment Success Rate (13 days post-start) |
| Tylvalosin | 80.0% d-nb.info |
| Tylosin | 48.7% d-nb.info |
Table 2: In Vitro Activity of Tylvalosin and Other Antimicrobials Against Mycoplasma hyopneumoniae (Spanish Field Isolates)
| Antimicrobial | MIC50 (µg/ml) | MIC90 (µg/ml) | Relative Activity (vs. Tylvalosin) |
| Valnemulin | Not specified | Not specified | More active nih.gov |
| Tylvalosin | 0.016 nih.gov | 0.06 nih.gov | - |
| Tiamulin | 0.06-0.25 nih.gov | 0.06-0.25 nih.gov | Lower activity nih.gov |
| Tylosin | 0.06-0.25 nih.gov | 0.06-0.25 nih.gov | Lower activity; resistance observed nih.gov |
| Lincomycin | 0.06-0.25 nih.gov | 0.06-0.25 nih.gov | Lower activity nih.gov |
| Tilmicosin | Not specified | Not specified | Less active than tylvalosin among macrolides tested researchgate.net |
| Spiramycin | Not specified | Not specified | Less active than tylosin; resistance observed |
| Ciprofloxacin | 0.125-1 nih.gov | 0.125-1 nih.gov | Lower activity nih.gov |
| Enrofloxacin | 0.125-1 nih.gov | 0.125-1 nih.gov | Lower activity nih.gov |
| Oxytetracycline | 2-4 nih.gov | 2-4 nih.gov | Least active tetracycline (B611298) tested nih.gov |
Table 3: Comparative Efficacy of Tylvalosin vs. Other Antimicrobials in Swine Respiratory Disease (Field Study)
| Treatment Group | Clinical Score (Lower is better) | Mortality (Numerically lowest is best) | Feed Conversion Rate (Lower is better) |
| Tylvalosin | Significantly lower than Pulmotil® and Control; not significantly different from Draxxin® pharmgate.com | Numerically lowest pharmgate.com | Significantly lower than Pulmotil® and Control pharmgate.com |
| Pulmotil® (Tilmicosin) | Significantly higher than Tylvalosin and Draxxin® pharmgate.com | Not specified | Higher than Tylvalosin pharmgate.com |
| Draxxin® (Tulathromycin) | Not significantly different from Tylvalosin pharmgate.com | Not specified | Significantly higher than Tylvalosin pharmgate.com |
| Control | Highest pharmgate.com | Not specified | Highest pharmgate.com |
Note: Data extracted from a study comparing Tylvalosin (Aivlosin®), Tilmicosin (Pulmotil® AC), and Tulathromycin (Draxxin® 25) in naturally infected pigs with Swine Respiratory Disease. pharmgate.com
These comparative studies highlight the favorable efficacy profile of tylvalosin against key bacterial and mycoplasmal pathogens in veterinary animal models, often demonstrating comparable or superior results compared to other established antimicrobials.
Future Directions and Emerging Research Avenues for Tylvalosin
Exploration of Broader Therapeutic Applications Across Diverse Veterinary Species
While tylvalosin has a well-established presence in swine and poultry health, a significant area of future research lies in evaluating its therapeutic utility in a wider array of veterinary species. Pharmacokinetic studies in broiler chickens and turkeys have highlighted variations in absorption and elimination profiles across different avian species, underscoring the necessity for comprehensive preclinical assessments before widespread application. mdpi.comfrontiersin.org Emerging research also hints at tylvalosin's potential effectiveness against a broader spectrum of pathogens beyond its current primary targets, including certain Brachyspira and Clostridium species. mdpi.comfrontiersin.org Rigorous investigation into the efficacy and pharmacokinetic behavior of tylvalosin in diverse animal hosts is paramount for expanding its therapeutic reach.
Innovations in Drug Delivery Systems for Enhanced Efficacy and Targeting
Observations of relatively low oral bioavailability of tylvalosin in certain species, such as chickens, point towards a critical need for advanced drug delivery strategies. mdpi.com Future research is focused on developing innovative systems to improve the solubility, dissolution, and targeted delivery of tylvalosin. Promising approaches include the exploration of lipid-based formulations and nanoparticle technologies. mdpi.com Furthermore, optimizing the selection of excipients, such as surfactants and absorption enhancers, could significantly improve drug release and uptake within the gastrointestinal tract, thereby enhancing oral bioavailability. mdpi.com
Further Elucidation of Tylvalosin's Immunomodulatory Pathways and Therapeutic Implications
Beyond its direct antimicrobial effects, tylvalosin has demonstrated notable immunomodulatory properties. Research involving porcine leukocytes has revealed its capacity to induce apoptosis in neutrophils and macrophages, promote efferocytosis, and modulate the production of various cytokines and lipid mediators. frontiersin.orgnih.gov Specifically, studies have shown that tylvalosin can suppress pro-inflammatory mediators, including CXCL-8, IL-1α, and LTB4, while simultaneously promoting the release of pro-resolving mediators such as Lipoxin A4 and Resolvin D1. frontiersin.orgnih.gov Tylvalosin has also shown promise in mitigating inflammatory responses and enhancing immune status during viral infections, such as those caused by Porcine Reproductive and Respiratory Syndrome Virus (PRRSV). nih.govnih.govfrontiersin.org Future research endeavors aim to delve deeper into the molecular mechanisms underlying these immunomodulatory effects, including its influence on NF-κB activation and phospholipase C activity. nih.govfrontiersin.orgnih.gov A comprehensive understanding of these pathways could pave the way for utilizing tylvalosin not only for its antimicrobial action but also as a therapeutic agent to promote inflammation resolution. frontiersin.orgscholaris.ca
Advanced Research on Antimicrobial Resistance Mitigation Strategies
The escalating challenge of antimicrobial resistance necessitates continuous research efforts. Investigations are underway to decipher the mechanisms by which bacteria develop resistance to macrolides, including tylvalosin, and to devise strategies to curb this phenomenon. toku-e.com Studies comparing the mutant selection window of tylvalosin with other antimicrobials against pathogens like Mycoplasma gallisepticum offer valuable insights into its potential to induce resistance. nih.gov Research also explores the possibility of cross-resistance with other macrolide antibiotics. toku-e.comdefra.gov.uk Future research priorities include ongoing surveillance of resistance patterns, examining the impact of sub-inhibitory concentrations on the emergence of resistance and horizontal gene transfer, and exploring combination therapies or novel formulations designed to preserve tylvalosin's effectiveness. nih.govalexjvs.com
Integration of Tylvalosin Research into One Health Initiatives for Sustainable Animal Health
Tylvalosin research is increasingly aligning with the principles of One Health, recognizing the interconnectedness of human, animal, and environmental well-being. Understanding the usage of tylvalosin in animal populations is vital for assessing its potential environmental footprint and its contribution to the development and dissemination of antimicrobial resistance that could impact human health. Research agendas focused on antimicrobial resistance emphasize the critical need for a One Health approach to develop sustainable solutions. woah.org Future research on tylvalosin is expected to involve collaborative, interdisciplinary efforts to evaluate its environmental impact, promote responsible usage guidelines, and contribute to global initiatives aimed at combating antimicrobial resistance within the One Health framework.
Q & A
Q. What are the primary mechanisms of action of tylvalosin against mycoplasma infections in swine, and how can these be experimentally validated?
Tylvalosin exerts antimicrobial effects by inhibiting protein synthesis in Gram-positive bacteria and mycoplasma through binding to the 50S ribosomal subunit. Its immunomodulatory properties, such as promoting monocyte-to-macrophage differentiation and lysosomal activation, enhance innate immunity . To validate these mechanisms, researchers should:
- Perform in vitro time-kill assays to assess bactericidal activity across varying concentrations.
- Use flow cytometry to quantify macrophage activation markers (e.g., CD14/CD163) in porcine peripheral blood mononuclear cells (PBMCs) exposed to tylvalosin.
- Measure cytokine profiles (e.g., IL-2, IFN-γ) in infected tissue samples using ELISA .
Q. What experimental models are recommended for evaluating tylvalosin’s efficacy against Lawsonia intracellularis in controlled settings?
The Winkelman challenge protocol in weaned piglets is the gold standard for studying tylvalosin’s efficacy against Lawsonia intracellularis. Key methodological steps include:
Q. How should researchers design dose-response studies to determine tylvalosin’s therapeutic window in veterinary applications?
- Use in vitro cytotoxicity assays (e.g., MTT or caspase-3 activation tests) to establish non-toxic concentrations (e.g., ≤50 μg/mL in porcine epithelial cells) .
- Conduct in vivo pharmacokinetic/pharmacodynamic (PK/PD) studies in target species, measuring bile and intestinal tissue concentrations to correlate with clinical outcomes .
Advanced Research Questions
Q. How can contradictory findings regarding tylvalosin’s growth-promotion effects in food-producing animals be resolved?
Existing studies were excluded from EFSA assessments due to flawed designs (e.g., inadequate controls, unvalidated performance metrics) . To address gaps:
- Implement longitudinal studies with standardized zootechnical parameters (e.g., feed conversion ratio, daily weight gain).
- Control for confounding factors like diet composition and co-infections.
- Use meta-analysis to reconcile disparate results from prior trials, applying funnel plots to detect publication bias .
Q. What methodological strategies are critical for evaluating tylvalosin’s synergistic effects with immunomodulators like Poria cocos polysaccharides?
- Design factorial experiments testing tylvalosin alone vs. combined therapy at varying ratios.
- Assess viral load reduction (e.g., PRRSV TCID50) and host immune markers (e.g., IL-2, IFN-γ) in dual-treatment groups .
- Apply isobolographic analysis to quantify synergy indices and identify optimal dosing regimens.
Q. How can researchers address the lack of data on tylvalosin’s minimal selective concentration (MSC) for antimicrobial resistance (AMR) risk assessment?
Current AMR models for tylvalosin are limited by absent MSC data . Proposed approaches:
- Perform in vitro continuous-culture experiments (e.g., chemostats) to quantify MSC under simulated intestinal conditions.
- Sequence resistant isolates from tylvalosin-treated herds to identify genetic determinants (e.g., ermB mutations).
- Cross-reference MIC distributions (e.g., tylosin vs. tylvalosin) to infer resistance selection thresholds .
Q. What statistical methods are recommended for analyzing tylvalosin’s impact on heterogeneous datasets (e.g., clinical, virological, and immunological outcomes)?
- Use mixed-effects models to account for nested variables (e.g., pen-level effects in swine trials).
- Apply principal component analysis (PCA) to reduce dimensionality in cytokine or microbiome datasets.
- Validate findings with bootstrapping or Bayesian hierarchical models to address small sample sizes .
Tables for Reference
Table 1: Key Parameters for Tylvalosin Efficacy Studies in Swine
Table 2: Common Pitfalls in Tylvalosin Growth-Promotion Studies
| Pitfall | Mitigation Strategy |
|---|---|
| Uncontrolled co-infections | Use SPF (specific pathogen-free) animals |
| Inconsistent feed quality | Standardize diet across all study arms |
| Small sample size | Power analysis pre-study; multi-site trials |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
